molecular formula C21H17N3O2S B3406650 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-ethylphenyl)amino)acrylonitrile CAS No. 371953-12-7

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-ethylphenyl)amino)acrylonitrile

Cat. No.: B3406650
CAS No.: 371953-12-7
M. Wt: 375.4 g/mol
InChI Key: ATPILSKRIMDSKP-LFIBNONCSA-N
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Description

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-ethylphenyl)amino)acrylonitrile is a synthetic organic compound designed for research applications. It belongs to a class of molecules featuring a thiazole core linked to a benzo[1,3]dioxole moiety via an acrylonitrile spacer . This specific architecture is of significant interest in medicinal chemistry, particularly in the exploration of new bioactive agents. The compound's core structure is analogous to other documented acrylonitrile derivatives that have demonstrated substantial antitumor potential . Recent scientific literature on similar heteroaryl-acrylonitriles indicates that such compounds can exhibit potent growth inhibition against a diverse panel of human tumor cell lines, including leukemia, non-small cell lung cancer, colon cancer, and renal cancer, with activities reported in the sub-micromolar to micromolar range . The proposed mechanism of action for related compounds involves interaction with tubulin at the colchicine-binding site , leading to the disruption of microtubule dynamics and inhibition of cellular proliferation . Beyond oncology, the structural motifs present in this compound—namely the thiazole and benzo[1,3]dioxole rings—are frequently investigated for their anti-inflammatory and immunomodulatory properties , making them candidates for research into autoimmune and inflammatory disorders . This product is provided for non-human research purposes and is strictly intended for use in laboratory investigations. It is not approved for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-ethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-2-14-5-3-4-6-17(14)23-11-16(10-22)21-24-18(12-27-21)15-7-8-19-20(9-15)26-13-25-19/h3-9,11-12,23H,2,13H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPILSKRIMDSKP-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-ethylphenyl)amino)acrylonitrile is a complex organic molecule characterized by its unique structural features, including a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile functional group. These elements suggest potential for diverse biological activities, particularly in medicinal chemistry.

Structural Features

The molecular formula of this compound is C19H14N4O3SC_{19}H_{14}N_{4}O_{3}S, with a molecular weight of approximately 390.39 g/mol. The structural arrangement contributes to its potential biological activities, as compounds with similar structures often exhibit significant pharmacological properties.

Structural FeatureDescription
Thiazole Ring Known for antimicrobial and anticancer properties.
Benzo[d][1,3]dioxole Moiety Associated with anti-inflammatory and antioxidant activities.
Acrylonitrile Group Imparts reactivity that may enhance interactions with biological targets.

Predicted Biological Activities

In silico studies and computer-aided predictions indicate that this compound could interact with multiple biological targets, enhancing its therapeutic potential. The presence of the thiazole and benzo[d][1,3]dioxole moieties suggests that it may exhibit:

  • Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Thiazole derivatives are often evaluated for their ability to combat bacterial infections.
  • Anti-inflammatory Effects : The benzo[d][1,3]dioxole structure is linked to reduced inflammation in various models.

Understanding the mechanism of action for (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-ethylphenyl)amino)acrylonitrile requires further investigation. However, it is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : By binding to active sites of target enzymes, potentially leading to reduced activity in pathways associated with disease progression.
  • Receptor Modulation : Interaction with cellular receptors may alter signaling pathways involved in inflammation and cell growth.

Scientific Research Applications

Structural Characteristics

The compound features several notable structural elements:

  • Thiazole Ring : Known for its role in various biological activities.
  • Benzo[d][1,3]dioxole Moiety : Often associated with anticancer properties.
  • Acrylonitrile Group : Contributes to the compound's reactivity and potential interactions.

Medicinal Chemistry

The primary application of this compound lies in its potential therapeutic effects, particularly in cancer treatment. The structural components contribute to its ability to interact with biological targets.

Mechanisms of Action :

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is critical for cancer therapy.
  • Signal Transduction Modulation : It potentially alters signaling pathways that regulate cell growth and apoptosis.

Case Studies :

  • A study demonstrated that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
  • Preliminary investigations suggest that the compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.

Anticancer Properties

Research indicates that (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-ethylphenyl)amino)acrylonitrile exhibits significant anticancer activity.

Key Findings :

  • Compounds containing thiazole and dioxole components have shown enhanced effects through enzyme modulation and interference with signaling pathways.
Study FocusFindings
Tumor Growth InhibitionSignificant reduction in cell proliferation observed.
Pathway InterferenceAlteration of apoptotic signaling pathways noted.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties.

Research Insights :

  • Initial studies suggest effectiveness against various pathogens, indicating potential for development into therapeutic agents for infectious diseases.

Material Science Applications

Beyond medicinal uses, (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-ethylphenyl)amino)acrylonitrile may have applications in material science due to its unique chemical structure.

Polymer Chemistry

The acrylonitrile component allows for potential polymerization reactions, leading to the development of novel materials with unique properties.

Nanotechnology

Due to its structural attributes, the compound could be utilized in the synthesis of nanoparticles for drug delivery systems or as a component in nanocomposites.

Comparison with Similar Compounds

Key Observations:

Thiazole Substituents: The benzo[d][1,3]dioxol-5-yl group in the target compound (vs. Chloro/fluoro substituents (e.g., in ) introduce electron-withdrawing effects, which may influence reactivity or binding interactions.

Acrylonitrile Functionalization: The 2-ethylphenylamino group in the target compound differs from aryl or heteroaryl substituents in analogues. The ethyl group may sterically hinder interactions compared to smaller substituents (e.g., chloro/fluoro in ).

Crystallization from DMF in highlights the role of solvent polarity in isolating isostructural derivatives.

Electronic and Steric Considerations

  • The benzo[d][1,3]dioxol group introduces electron-donating methoxy-like effects, contrasting with electron-withdrawing chloro/fluoro substituents in analogues. This difference may modulate electronic density on the thiazole ring, affecting reactivity or interaction with biological targets .

Q & A

Q. What are the key considerations for optimizing the synthesis yield of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-ethylphenyl)amino)acrylonitrile?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions:
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the acrylonitrile moiety and thiazole ring .
  • Temperature : Maintain 60–80°C during thiazole ring formation to balance reaction rate and side-product formation .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (>95%) .

Q. How can researchers ensure purity during purification of this compound?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate isomers and byproducts .
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >98% purity, confirmed by melting point analysis (mp 215–217°C) .
  • Spectroscopic Validation : NMR (¹H, ¹³C) and HRMS confirm structural integrity and absence of unreacted precursors .

Advanced Research Questions

Q. How can conflicting bioactivity data from in vitro vs. in vivo assays be resolved for this compound?

  • Methodological Answer :
  • Orthogonal Assays : Use kinase inhibition profiling (e.g., EGFR, VEGFR-2) to validate target specificity observed in vitro .
  • Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in murine models to address bioavailability discrepancies .
  • Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to in vivo efficacy not captured in cell-based assays .

Q. What strategies mitigate stereochemical instability during storage or biological testing?

  • Methodological Answer :
  • Isomer Stabilization : Store solutions in anhydrous DMSO at –20°C to prevent E/Z isomerization .
  • Crystallographic Analysis : Single-crystal X-ray diffraction confirms stereochemical retention post-storage .
  • Circular Dichroism (CD) : Monitor conformational changes in PBS buffer (pH 7.4) under physiological conditions .

Q. How can computational modeling improve structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to predict binding affinities for targets like tubulin or topoisomerase II .
  • QSAR Models : Train models on substituent electronic parameters (Hammett σ) and steric bulk (Taft Es) to optimize thiazole and phenyl substitutions .
  • MD Simulations : Analyze solvation effects on the acrylonitrile group’s reactivity in aqueous environments .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across cancer cell lines?

  • Methodological Answer :
  • Standardized Protocols : Use identical cell lines (e.g., MCF-7, A549) and assay conditions (MTT vs. SRB) to minimize variability .
  • Redox Interference Controls : Include blank controls with NAC (N-acetylcysteine) to account for thiazole-mediated ROS generation skewing results .
  • Dose-Response Reproducibility : Triplicate experiments with independent synthetic batches ensure consistency .

Q. Why do SAR studies show conflicting trends for substituents on the 2-ethylphenyl group?

  • Methodological Answer :
  • Electron-Withdrawing vs. Donor Effects : Para-nitro groups enhance cytotoxicity (IC₅₀ ↓ 40%) but reduce solubility, complicating direct comparisons .
  • Steric Maps : CoMFA analysis reveals that bulky substituents (e.g., isobutyl) hinder binding to hydrophobic pockets in kinase targets .
  • Meta-Substitution : 3-Bromo derivatives show improved selectivity for tyrosine kinases over serine/threonine kinases .

Experimental Design Recommendations

Q. What in vitro assays best predict in vivo antitumor efficacy for this compound?

  • Methodological Answer :
  • 3D Spheroid Models : Mimic tumor microenvironment interactions better than monolayer cultures .
  • Combination Screens : Test synergy with cisplatin or paclitaxel to identify adjuvant potential .
  • Angiogenesis Inhibition : Chorioallantoic membrane (CAM) assays quantify anti-angiogenic effects linked to VEGFR-2 inhibition .

Q. How to design a robust protocol for metabolic stability studies?

  • Methodological Answer :
  • Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH regeneration systems to measure t₁/₂ .
  • CYP450 Profiling : Identify isoforms (e.g., CYP3A4) responsible for degradation via chemical inhibition assays .
  • Stable Isotope Tracing : ¹³C-labeled analogs track metabolic pathways via LC-HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-ethylphenyl)amino)acrylonitrile
Reactant of Route 2
Reactant of Route 2
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-ethylphenyl)amino)acrylonitrile

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